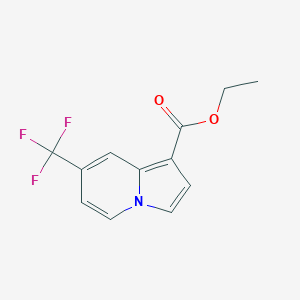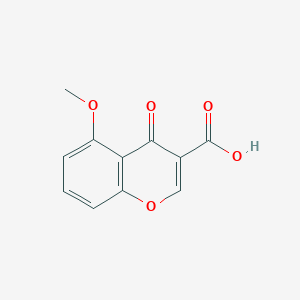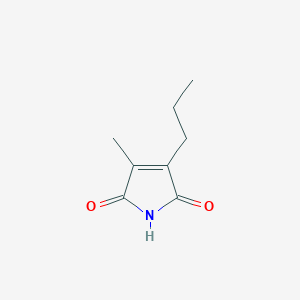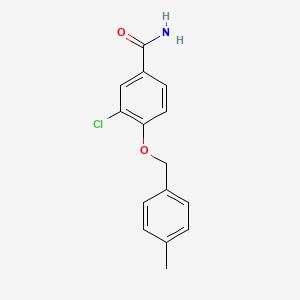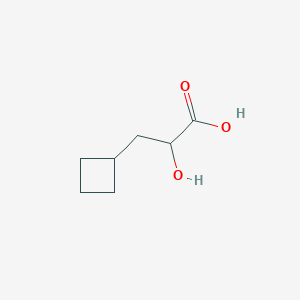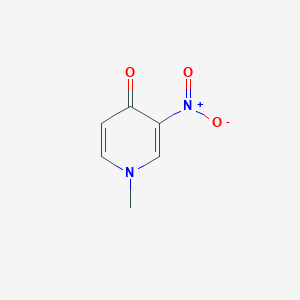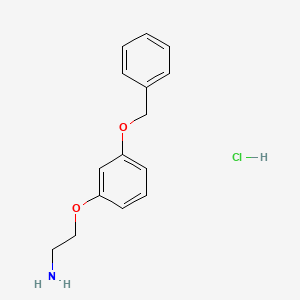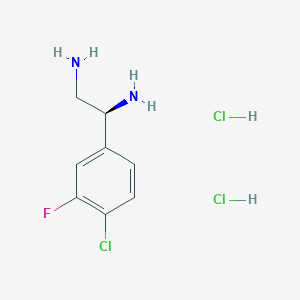
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-3-fluoroacetophenone.
Reduction: The ketone group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Resolution: The racemic mixture is resolved to obtain the (1S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl: The enantiomer of the compound with similar chemical properties but different biological activity.
4-Chloro-3-fluoroaniline: A structurally related compound with different functional groups.
1-(4-Chloro-3-fluorophenyl)ethanone: A precursor in the synthesis of the target compound.
Uniqueness
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other related compounds. The presence of both chlorine and fluorine atoms also imparts unique chemical reactivity and stability.
Eigenschaften
Molekularformel |
C8H12Cl3FN2 |
|---|---|
Molekulargewicht |
261.5 g/mol |
IUPAC-Name |
(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10ClFN2.2ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m1../s1 |
InChI-Schlüssel |
MWQRUBKFRYNPRZ-YCBDHFTFSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H](CN)N)F)Cl.Cl.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(CN)N)F)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid](/img/structure/B13025673.png)
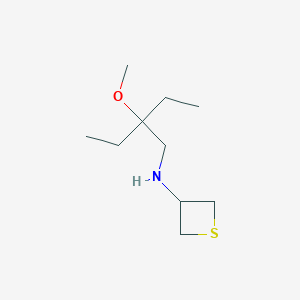
![1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025689.png)


